Azido-PEG3-chloroacetamide
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Overview
Description
Azido-PEG3-chloroacetamide is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing alkyne groups . This compound is significant in the field of chemical biology and medicinal chemistry due to its role in facilitating the conjugation of target protein-recruiting ligands and E3 ubiquitin ligase binders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG3-chloroacetamide is synthesized through a series of chemical reactions involving the introduction of azide and chloroacetamide groups into a PEG backbone. The synthesis typically involves the following steps:
PEG Functionalization: The PEG backbone is functionalized with azide groups using azido-PEG derivatives.
Chloroacetamide Introduction: The functionalized PEG is then reacted with chloroacetyl chloride to introduce the chloroacetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chemical Reactions: Large-scale chemical reactions are conducted in industrial reactors.
Purification: The product is purified using techniques such as column chromatography and recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Azido-PEG3-chloroacetamide undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction occurs between the azide group of this compound and alkyne-containing molecules, forming a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst.
Common Reagents and Conditions
CuAAc Reaction: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent such as sodium ascorbate.
SPAAC Reaction: Does not require a catalyst but involves strained alkynes like DBCO or BCN.
Major Products Formed
Triazole Rings: Formed from CuAAc reactions.
Cycloaddition Products: Formed from SPAAC reactions.
Scientific Research Applications
Azido-PEG3-chloroacetamide has a wide range of applications in scientific research, including:
Mechanism of Action
Azido-PEG3-chloroacetamide exerts its effects through the following mechanisms:
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-chloroacetamide: Similar structure but with an additional ethylene glycol unit.
Azido-PEG2-chloroacetamide: Similar structure but with one less ethylene glycol unit.
Uniqueness
Azido-PEG3-chloroacetamide is unique due to its optimal length of the PEG chain, providing a balance between flexibility and stability in PROTAC synthesis. Its azide group allows for efficient click chemistry reactions, making it a versatile tool in chemical biology and medicinal chemistry .
Biological Activity
Azido-PEG3-chloroacetamide is a specialized compound utilized primarily as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This PEG-based compound features an azide functional group, enabling it to participate in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The molecular formula for this compound is C10H19ClN4O4, with a molecular weight of 294.74 g/mol .
This compound functions as a PROTAC linker, facilitating the targeted degradation of specific proteins by linking two distinct ligands that bind to the target protein and an E3 ubiquitin ligase, respectively. This mechanism allows for selective protein degradation, which can be advantageous in therapeutic contexts, particularly in oncology .
Click Chemistry Applications
The azide group in this compound allows for versatile applications in bioconjugation and labeling. It can react with alkyne-functionalized molecules through CuAAC or SPAAC, making it valuable for creating complex biomolecules or modifying existing ones for research and therapeutic purposes .
Case Studies and Experimental Data
- Targeted Protein Degradation : In a study exploring the efficacy of various PROTACs, this compound was shown to enhance the degradation of oncoproteins when paired with appropriate ligands. The choice of E3 ligase significantly influenced the degradation profile, demonstrating the importance of linker selection in achieving desired biological outcomes .
- Cellular Uptake and Selectivity : Research has indicated that PROTACs incorporating this compound exhibit improved cellular uptake compared to traditional small-molecule inhibitors. This is attributed to the PEG moiety's hydrophilicity, which enhances solubility and cellular permeability .
Comparative Efficacy Table
Compound | Linker Type | E3 Ligase | Degradation Efficiency | Selectivity |
---|---|---|---|---|
This compound | PEG-based | CRBN | High | High |
Traditional Small-Molecule | Non-specific | Various | Moderate | Low |
Other PEG Linkers | PEG-based | VHL | Variable | Moderate |
Properties
Molecular Formula |
C10H19ClN4O4 |
---|---|
Molecular Weight |
294.73 g/mol |
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-chloroacetamide |
InChI |
InChI=1S/C10H19ClN4O4/c11-9-10(16)13-1-3-17-5-7-19-8-6-18-4-2-14-15-12/h1-9H2,(H,13,16) |
InChI Key |
CSFKAYFXUDYUJE-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])NC(=O)CCl |
Origin of Product |
United States |
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